Ltf4 sulfone

Description

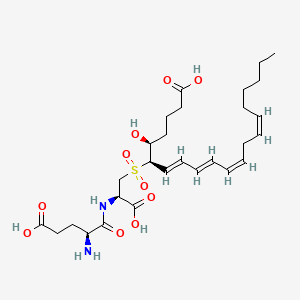

Structure

2D Structure

Properties

CAS No. |

84745-89-1 |

|---|---|

Molecular Formula |

C28H44N2O10S |

Molecular Weight |

600.72 |

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfonyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C28H44N2O10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-25(32)33)41(39,40)20-22(28(37)38)30-27(36)21(29)18-19-26(34)35/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,36)(H,32,33)(H,34,35)(H,37,38)/b7-6-,10-9-,12-11+,16-13+/t21-,22-,23-,24+/m0/s1 |

InChI Key |

JPPHWFJQZQFNHB-VJBFNVCUSA-N |

SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leukotriene F-4 sulfone; Ltf4 sulfone; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Leukotriene F4 Sulfone

De Novo Synthesis Approaches for Leukotriene F4 and its Sulfone Analogues

The de novo chemical synthesis of Leukotriene F4 (LTF4) and its sulfone derivative is a complex undertaking that builds upon the established principles of leukotriene synthesis. The biosynthetic pathway informs the chemical approach, where LTF4 is produced from Leukotriene E4 (LTE4) through the action of γ-glutamyl transpeptidase. researchgate.netcaymanchem.com In the laboratory, the total synthesis of LTF4 and LTF4 sulfone was reported as early as 1983. researchgate.netebi.ac.uk

The general strategy for these molecules involves the stereocontrolled construction of the eicosanoid carbon backbone, followed by the introduction of the peptidic side chain. The biosynthesis of cysteinyl leukotrienes begins with arachidonic acid, which is converted via a 5-lipoxygenase (5-LO) pathway to the unstable epoxide, Leukotriene A4 (LTA4). researchgate.netbiosciencepharma.comwikipedia.org LTA4 is the common precursor to all other leukotrienes. mhmedical.com In cells that express LTC4 synthase, LTA4 is conjugated with glutathione (B108866) to form LTC4. researchgate.netnih.gov Subsequent enzymatic steps convert LTC4 to LTD4 and then to the more stable LTE4. nih.govaai.org LTF4 is then formed from LTE4. caymanchem.comhmdb.ca

A chemical synthesis would typically involve a convergent approach where key fragments of the molecule are synthesized separately and then coupled. The synthesis of the sulfone derivative would logically follow the successful synthesis of the LTF4 sulfide (B99878), which is then oxidized in a subsequent step.

Table 1: Key Precursors in the Biosynthesis of Leukotriene F4

| Precursor | Description | Key Enzyme(s) |

| Arachidonic Acid | A 20-carbon polyunsaturated fatty acid, the ultimate starting material. mhmedical.com | Phospholipase A2 |

| Leukotriene A4 (LTA4) | An unstable epoxide intermediate, the branch point for all leukotrienes. biosciencepharma.com | 5-Lipoxygenase (5-LO) |

| Leukotriene C4 (LTC4) | The first cysteinyl leukotriene, formed by conjugation of LTA4 and glutathione. researchgate.net | LTC4 Synthase |

| Leukotriene E4 (LTE4) | A stable metabolite of LTC4 and the direct precursor to LTF4. nih.gov | γ-Glutamyl Transpeptidase, Dipeptidases |

| Leukotriene F4 (LTF4) | Formed by the transpeptidation of LTE4 with γ-glutamyl transpeptidase. researchgate.netcaymanchem.com | γ-Glutamyl Transpeptidase |

Oxidative Transformations in Leukotriene Sulfone Preparation

The preparation of leukotriene sulfones from their corresponding sulfide (thioether) precursors is a direct oxidative transformation. This chemical step mimics the metabolic oxidation that can occur in the body. The sulfur atom in the cysteinyl side chain of LTF4 is nucleophilic and can be readily oxidized to a sulfoxide (B87167) and subsequently to a sulfone.

Standard laboratory procedures for this transformation employ peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. acs.org These methods are generally efficient and chemoselective for the sulfur atom, leaving the other sensitive functional groups of the leukotriene molecule, such as the hydroxyl group and the conjugated triene system, intact under controlled conditions. The choice of oxidant and reaction conditions can be tuned to selectively yield either the sulfoxide or the fully oxidized sulfone. For the synthesis of a sulfone, approximately two equivalents of the oxidizing agent are typically required. acs.org

Table 2: Common Reagents for Sulfide to Sulfone Oxidation

| Oxidizing Agent | Typical Solvent | Temperature | Key Features |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Chloroform | 0 °C to room temp. | Widely used, generally high yielding, byproduct is easily removed. |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Water | Room temp. to mild heating | "Green" oxidant, often requires a catalyst (e.g., tungstate). acs.org |

| Oxone® (Potassium peroxymonosulfate) | Methanol/Water, Acetone/Water | Room temp. | Stable, water-soluble, effective for a wide range of sulfides. |

| Air/O₂ | Varies (e.g., polar aprotic) | Elevated | Requires catalyst, solvent can promote selectivity for sulfone vs. sulfoxide. acs.org |

Advanced Synthetic Strategies for Related Organosulfur Compounds

The sulfone functional group is a cornerstone in medicinal chemistry and materials science. As such, a rich and diverse set of synthetic methods has been developed for its construction, moving beyond simple oxidation. These advanced strategies offer novel pathways to complex sulfone architectures, including cyclic and unsymmetrical variants.

Metal-Free Catalysis in Cyclic Sulfone Synthesis

Recent advances have focused on developing more sustainable and cost-effective methods for sulfone synthesis, with a particular emphasis on metal-free catalysis. These approaches avoid potentially toxic and expensive heavy metals. One notable strategy involves a radical-initiated, three-component cascade reaction mediated by 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), which serves as a solid SO₂ surrogate. mdpi.comresearchgate.net This allows for the construction of complex polycyclic sulfones under mild, redox-neutral conditions. mdpi.com

Another green approach utilizes microwave-assisted, catalyst-free, and solvent-free conditions for the synthesis of cyclic β-amino sulfones from amines and divinyl sulfone, proceeding with 100% atom economy. mdpi.com These methods highlight a shift towards more environmentally benign synthetic protocols in organosulfur chemistry. mdpi.comresearchgate.net

Photocatalytic Methods for Sulfone Scaffold Construction

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. This has been successfully applied to the synthesis of sulfones. mdpi.com Methods using photocatalysts like fac-tris(2-phenylpyridine)iridium [Ir(ppy)₃] or ruthenium complexes can initiate radical cascades to form complex sulfone structures. mdpi.combeilstein-journals.org For instance, a photocatalytic three-component cycloaddition of aryldiazonium salts, sodium metabisulfite (B1197395) (a sulfonylating agent), and alkynes can produce functionalized bicyclic sulfones. mdpi.com

Heterogeneous photocatalysts, such as composites of polyaniline, graphitic carbon nitride, and titanium dioxide (PANI–g-C₃N₄–TiO₂), have also been developed. organic-chemistry.org These systems are often reusable and can catalyze radical cascade reactions to produce aryl allyl sulfones under visible light, further enhancing the sustainability of the process. organic-chemistry.org Organic dyes, like Eosin Y and Rhodamine B, have also been employed as metal-free photocatalysts for the synthesis of vinyl and alkyl sulfones, respectively. beilstein-journals.orgrsc.org

Modular Approaches for Unsymmetrical Sulfones

The synthesis of unsymmetrical sulfones (R-SO₂-R') where R and R' are different is a significant challenge. Modular approaches that allow for the sequential introduction of two different organic fragments onto a central sulfur dioxide unit are highly valuable. A recently developed strategy uses sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na) as a novel sulfoxylate (B1233899) (SO₂²⁻) equivalent. rsc.orgrsc.org This shelf-stable reagent can react sequentially with two different electrophiles (e.g., an alkyl halide followed by an aryl halide) in one-pot procedures to build unsymmetrical sulfones. rsc.orgrsc.org

Copper-catalyzed cross-coupling reactions are another cornerstone of modern sulfone synthesis. For example, the coupling of aryl sulfonic acid salts with various aryl or alkyl halides, catalyzed by copper nanoparticles like CuFe₂O₄, provides a robust route to unsymmetrical diaryl and alkyl-aryl sulfones. nanomaterchem.com These methods often tolerate a wide range of functional groups and provide access to previously difficult-to-make structures. nanomaterchem.com

Biochemical Pathways and Enzymatic Biotransformation of Leukotriene F4 Sulfone

Enzymatic Formation of Leukotriene F4 Sulfone from Precursors

The direct precursor to Leukotriene F4 (LTF4) is Leukotriene C4 (LTC4). nih.gov LTC4 is synthesized by the conjugation of Leukotriene A4 (LTA4) with glutathione (B108866), a reaction catalyzed by LTC4 synthase. biosciencepharma.com While the primary metabolic route for LTC4 involves sequential cleavage to LTD4 and LTE4, an alternative pathway exists where LTC4 is directly converted to LTF4. nih.govnih.gov This transformation is a single-step process mediated by a specific peptidase. nih.gov

The subsequent formation of Leukotriene F4 sulfone from LTF4 involves an oxidation reaction. This modification targets the sulfur atom within the cysteinyl side chain of the LTF4 molecule, converting the sulfide (B99878) to a sulfone. While the synthesis of LTF4 sulfone has been documented, the precise endogenous enzymatic catalyst for this specific oxidation step is a subject of ongoing investigation. ebi.ac.uklipidbank.jp However, the known roles of various oxidoreductases in eicosanoid metabolism provide likely candidates for this biotransformation.

Role of Specific Enzymes in the Conversion of Parent Leukotrienes to F4 Sulfone

The generation of LTF4 and its sulfone derivative is dependent on the coordinated action of several enzyme classes. These enzymes cleave peptide bonds and introduce oxidative modifications, thereby altering the structure and biological activity of the parent leukotriene.

A key enzymatic step in the formation of the LTF4 precursor is catalyzed by Carboxypeptidase A (CPA). nih.gov Research has demonstrated that bovine pancreatic carboxypeptidase A, which shares significant homology with the CPA found in mast cell granules, can directly convert LTC4 to LTF4. nih.gov This reaction proceeds via the hydrolysis of the amide bond between the cysteine and glycine (B1666218) residues of the glutathione moiety attached to the leukotriene backbone. nih.gov This single-step transformation represents a distinct metabolic choice from the canonical pathway that produces LTD4 and LTE4, highlighting a potential mechanism for cellular homeostasis by converting the potent LTC4 into a different form of cysteinyl leukotriene. nih.gov The identity of the LTF4 product from this reaction has been confirmed through multiple analytical methods, including co-chromatography with a standard, enzymatic conversion assays, and mass spectrometry. nih.govebi.ac.uk

The conversion of the sulfide moiety in LTF4 to a sulfone is an oxidative process. The enzymes responsible for this type of reaction in lipid mediator metabolism typically belong to the peroxidase and monooxygenase families. mdpi.comannualreviews.org Prostaglandin H synthases, for example, possess both cyclooxygenase and peroxidase activities. mdpi.com The peroxidase function is responsible for reducing hydroperoxy intermediates, a common step in eicosanoid biosynthesis. acs.orgmdpi.com

Furthermore, cytochrome P450 (CYP450) monooxygenases are well-established catalysts in the metabolism of arachidonic acid and its derivatives, including leukotrienes. nih.govmdpi.com These enzymes carry out critical reactions such as ω-oxidation of LTB4. nih.govbiosciencepharma.com Given that CYP450 enzymes catalyze a wide range of oxidative reactions, it is plausible that a member of this superfamily is involved in the oxidation of the sulfur atom in LTF4 to form this compound. Human eosinophil peroxidase has also been shown to metabolize LTC4, underscoring the capability of peroxidases to modify cysteinyl leukotrienes. nih.gov

Comparative Metabolism within the Leukotriene Family

The metabolism of leukotrienes involves several divergent and convergent pathways that are crucial for modulating their biological signals. nih.gov The metabolism of LTF4 and this compound is best understood in comparison to the more extensively characterized pathways of other leukotriene family members.

The primary and most studied pathway for CysLT metabolism begins with LTC4. nih.gov This molecule is sequentially metabolized by two membrane-bound enzymes. First, γ-glutamyl transpeptidase (GGT) removes the glutamyl residue from the glutathione side chain to form LTD4. nih.govacs.org Subsequently, a dipeptidase acts on LTD4, cleaving the glycine residue to produce the more stable metabolite, LTE4. nih.govacs.org

In contrast, the formation of LTF4 from LTC4, mediated by carboxypeptidase A, represents a less common, alternative pathway. nih.govresearchgate.net This pathway bypasses the formation of LTD4 and LTE4 altogether. Another metabolic conversion of note is the transformation of LTE4 to LTF4, a reaction also catalyzed by an enzyme with γ-glutamyltranspeptidase activity. researchgate.net

The metabolism of LTB4 follows a completely different route. As a dihydroxy fatty acid, LTB4 is primarily inactivated through ω-oxidation. nih.gov This process is initiated by a specific cytochrome P450 enzyme (from the CYP4F family) that hydroxylates the terminal methyl group, forming 20-hydroxy-LTB4. biosciencepharma.com This product can be further oxidized to 20-carboxy-LTB4. biosciencepharma.com

The existence of the LTF4 and this compound pathway alongside the canonical LTC4→LTD4→LTE4 cascade and the LTB4 ω-oxidation pathway illustrates the metabolic diversity within the leukotriene family. This diversity allows for fine-tuned regulation of inflammatory and physiological processes. Research has shown that this compound is a less potent biological agent than its precursor, LTF4, suggesting that this final oxidation step may serve as a mechanism for signal termination. ebi.ac.uklipidbank.jp

Data Tables

Table 1: Key Enzymes in the Biotransformation of Cysteinyl Leukotrienes

| Enzyme | Substrate | Product | Metabolic Role |

| LTC4 Synthase | Leukotriene A4, Glutathione | Leukotriene C4 | Synthesis of the parent CysLT. biosciencepharma.com |

| γ-Glutamyl Transpeptidase | Leukotriene C4 | Leukotriene D4 | Cleavage of glutamic acid from LTC4. nih.gov |

| Dipeptidase | Leukotriene D4 | Leukotriene E4 | Cleavage of glycine from LTD4. nih.gov |

| Carboxypeptidase A | Leukotriene C4 | Leukotriene F4 | Direct conversion of LTC4 to LTF4. nih.gov |

| Peroxidases / Monooxygenases (putative) | Leukotriene F4 | Leukotriene F4 sulfone | Oxidation of the sulfide to a sulfone. mdpi.comnih.gov |

Table 2: Comparative Biological Activity of LTF4 and this compound in Guinea Pig Tissues

| Compound | Relative Activity (In Vitro & In Vivo) |

| Leukotriene F4 | Baseline activity on trachea, parenchyma, and ileum. ebi.ac.uk |

| Leukotriene F4 sulfone | Approximately 2 to 5 times less active than Leukotriene F4. ebi.ac.uklipidbank.jp |

Molecular Mechanisms of Action and Cellular Biology

Interaction with Cellular Receptors and Associated Signaling Cascades

Ltf4 sulfone is a member of the cysteinyl leukotriene family, which are potent lipid mediators involved in inflammatory processes. ebi.ac.uk The actions of cysteinyl leukotrienes are mediated through specific cell surface receptors, primarily the cysteinyl leukotriene receptor 1 (CysLTR1) and cysteinyl leukotriene receptor 2 (CysLTR2). ebi.ac.uk These receptors are G protein-coupled receptors (GPCRs) that belong to the rhodopsin gene family. ebi.ac.uk

Upon activation by a ligand, these receptors couple to G(q/11) proteins. ebi.ac.uk This coupling initiates a signaling cascade that leads to the hydrolysis of phosphatidylinositol (PI) and a subsequent mobilization of intracellular calcium. ebi.ac.uk The signaling through CysLTR1 is known to activate MAPK kinases, which can induce cellular differentiation and proliferation, chemotaxis, and the release of inflammatory mediators. ebi.ac.uk Similarly, CysLTR2 activation also increases intracellular calcium concentration and can stimulate the release of signaling molecules like interleukin-8 (IL-8). ebi.ac.uk

Direct binding studies specifically for this compound to these receptors are not extensively detailed in the available literature. However, the biological activity of this compound has been compared to its parent compound, Leukotriene F4 (LTF4), and other leukotrienes. In studies on guinea pig tissues, this compound was found to be approximately 2 to 5 times less active than LTF4. nih.gov The general potency order for CysLTR1 activation is Leukotriene D4 (LTD4) > Leukotriene C4 (LTC4) > LTF4, suggesting that both LTF4 and its sulfone derivative are weaker agonists at this receptor compared to LTD4 and LTC4. ebi.ac.uk

A comparative study on the effects of various leukotrienes on vascular permeability in guinea pig skin established the following order of potency: LTE4 sulfone = LTD4 = LTD4 sulfone > LTE4 > LTF4 = this compound. nih.gov This further supports the position of this compound as a less potent mediator within the cysteinyl leukotriene family.

Interactive Data Table: Comparative Potency of Leukotrienes in Inducing Vascular Permeability

| Compound | Relative Potency |

| LTE4 sulfone | Highest |

| LTD4 | Highest |

| LTD4 sulfone | Highest |

| LTE4 | Intermediate |

| LTF4 | Lowest |

| This compound | Lowest |

| Data derived from in vivo studies in guinea pig skin. nih.gov |

Modulation of Intracellular Biochemical Pathways

The specific effects of this compound on various intracellular biochemical pathways have not been a focus of extensive research.

Influence on Apoptotic Processes in Preclinical Cell Models

There is currently no scientific literature available that describes the influence of this compound on apoptotic processes in any preclinical cell models.

Inhibition or Activation of Key Metabolic Enzymes (e.g., Pyruvate (B1213749) Kinase)

There is currently no scientific literature available detailing the inhibition or activation of key metabolic enzymes, such as pyruvate kinase, by this compound.

Impact on Cellular Adhesion and Migration

There is currently no scientific literature available that specifically investigates the impact of this compound on cellular adhesion and migration.

Subcellular Localization and Pharmacodynamics at the Cellular Level

The subcellular localization of this compound and its specific pharmacodynamic properties at the cellular level have not been documented in the available scientific research.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Elucidation of Structural Determinants for Leukotriene F4 Sulfone Activity

Leukotriene F4 sulfone is a metabolite of the cysteinyl leukotriene pathway, derived from the oxidation of Leukotriene F4 (LTF4). nih.gov Its structure is complex, comprising several key features that are critical for its biological function. The molecule is built upon a 20-carbon backbone characteristic of eicosanoids. nih.gov The specific structural determinants essential for its activity include:

The Eicosanoid Chain : The long, lipophilic carbon chain is fundamental for interaction with the hydrophobic pockets of its target receptors. wikipedia.org

The Hydroxyl Group : A hydroxyl (-OH) group is positioned at the C5 carbon with a specific S-configuration. nih.gov This feature is crucial for anchoring the molecule within the receptor binding site.

The Tetraene System : The conjugated system of four double bonds (at C7, C9, C11, and C14) defines the shape and rigidity of the molecule. nih.gov The specific geometry of these bonds (7E, 9E, 11Z, 14Z) is essential for fitting into the receptor. nih.gov

The Peptide Side Chain : LTF4 sulfone possesses a γ-glutamyl-cysteine dipeptide attached at the C6 position. nih.gov The amino acid residues and their free carboxyl and amino groups provide key polar interaction points with the receptor.

General SAR principles for cysteinyl leukotriene receptor ligands underscore the necessity of maintaining a lipophilic "tail" and an acidic group, both of which are present in this compound. wikipedia.org

Influence of Sulfone Moiety and Stereochemistry on Receptor Binding

The defining feature of this compound is the oxidation of the thioether linkage found in LTF4 to a sulfone. This modification significantly impacts the molecule's electronic properties, polarity, and size, which in turn influences its binding to leukotriene receptors.

The introduction of the sulfone moiety generally leads to a decrease in biological potency compared to its thioether parent, LTF4. Research on guinea pig tissues has demonstrated that this compound is approximately 2 to 5 times less active than LTF4 in both in vitro and in vivo assays, such as those measuring muscle contraction and bronchoconstriction. nih.govebi.ac.uk This suggests that the increased polarity and steric bulk of the sulfone group may result in a less optimal fit within the receptor's binding pocket compared to the sulfide (B99878) group of LTF4.

Stereochemistry is paramount for the activity of all leukotrienes, and this compound is no exception. The precise spatial arrangement of its chiral centers, defined in its IUPAC name as (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfonyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid, is non-negotiable for receptor recognition and activation. nih.gov Any deviation from this specific stereoisomeric form would drastically reduce or eliminate biological activity, as the molecule would no longer be able to achieve the necessary complementary orientation with the amino acid residues in the receptor's active site.

Analysis of Substituent Effects on Biological Potency and Cellular Permeability

The biological potency of this compound can be understood by comparing it to other closely related cysteinyl leukotrienes, where differences in the peptide "substituent" lead to significant changes in activity. The cysteinyl leukotriene family includes LTC4, LTD4, and LTE4, which differ in the peptide attached at the C6 position. nih.gov

In assays measuring changes in vascular permeability in guinea pig skin, the potency of various leukotrienes and their sulfone metabolites has been established. nih.govebi.ac.uk The order of potency was determined to be LTE4 sulfone = LTD4 = LTD4 sulfone greater than LTE4 greater than LTF4 = this compound. nih.govebi.ac.uk This demonstrates that both the nature of the peptide side chain (the substituent) and the oxidation state of the sulfur atom have profound effects on biological potency. This compound, along with its parent compound LTF4, was found to be the least potent among the tested compounds in this specific assay. nih.govebi.ac.uk

| Compound | Relative Potency |

|---|---|

| Leukotriene D4 (LTD4) | Highest |

| Leukotriene D4 sulfone | Highest |

| Leukotriene E4 sulfone | Highest |

| Leukotriene E4 (LTE4) | High |

| Leukotriene F4 (LTF4) | Low |

| Leukotriene F4 sulfone | Low |

Information regarding the specific cellular permeability of this compound is not extensively detailed in the available literature. However, as a molecule with multiple charged groups (two carboxylates and one amino group), its passive diffusion across cell membranes is expected to be limited. nih.gov Its transport would likely rely on specific carrier proteins or transporters, a common characteristic for many eicosanoids and their metabolites.

Computational Chemistry and Molecular Modeling in SAR/QSAR Development

While specific computational studies focused exclusively on this compound are not widely published, the fields of computational chemistry and molecular modeling are essential tools for understanding the SAR of leukotrienes and developing QSAR models. nih.gov These in silico methods are invaluable for rationalizing the experimental observations discussed in the preceding sections. nih.govmdpi.com

The process typically involves several key techniques:

Homology Modeling : If the crystal structure of the target receptor (e.g., a CysLT receptor) is unknown, a 3D model can be built based on the known structures of related proteins.

Molecular Docking : This technique simulates the binding of a ligand, such as this compound, into the active site of its target receptor. nih.gov Docking studies can help visualize the specific interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the ligand-receptor complex. For this compound, docking could be used to predict how the sulfone group alters the binding conformation compared to the sulfide in LTF4, potentially explaining the observed decrease in activity. nih.gov

Pharmacophore Modeling : A pharmacophore model defines the essential 3D arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for biological activity. mdpi.com By comparing the structures of active molecules like LTD4 and less active ones like this compound, a pharmacophore model can be developed to highlight the key features for potent receptor activation. nih.gov

QSAR Analysis : By calculating various molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) for a series of related compounds and correlating them with their measured biological activities, a mathematical QSAR model can be generated. This model can then be used to predict the potency of new, unsynthesized derivatives, thereby guiding the design of more potent or selective molecules and saving significant time and resources in drug discovery. nih.gov

These computational approaches provide a powerful framework for interpreting SAR data and are crucial for the rational design and optimization of compounds that target the leukotriene pathway.

Preclinical Pharmacological Investigations

In Vitro Pharmacological Profiling

In vitro studies have provided foundational knowledge of the biological activity of Ltf4 sulfone at the tissue and receptor levels.

The biological activity of synthetic leukotriene sulfones has been evaluated in respiratory smooth muscle preparations. The sulfones of Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4) were identified as potent contractile agonists in indomethacin-treated guinea pig tracheal chains and parenchyma strips. ebi.ac.uknih.gov These contractions were characterized by a slow onset and prolonged duration. nih.gov

Specifically, this compound was found to be approximately 2 to 5 times less active than its parent compound, LTF4, in in vitro assays. nih.gov LTF4 itself demonstrated contractile activity on guinea pig trachea and parenchyma that was comparable to LTD4. nih.govnih.gov In contrast, the sulfones of LTC4, LTD4, and LTE4 were inactive on rat tracheal preparations. nih.gov

Table 1: Contractile Agonist Activity of Leukotriene Sulfones on Guinea Pig Respiratory Tissues

| Compound | Tissue | pD2 Value | Reference |

|---|---|---|---|

| LTC4 sulfone | Trachea | 8.2 | nih.gov |

| LTD4 sulfone | Trachea | 8.0 | nih.gov |

| LTE4 sulfone | Trachea | 7.9 | nih.gov |

| LTC4 sulfone | Parenchyma | 7.9 | nih.gov |

| LTD4 sulfone | Parenchyma | 8.2 | nih.gov |

| LTE4 sulfone | Parenchyma | 7.8 | nih.gov |

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Within the reviewed scientific literature, specific studies evaluating the pharmacological activity of this compound in relevant cell lines or primary cell cultures have not been reported. Research has focused primarily on isolated tissue and whole-animal models.

Functional bioassays using isolated tissues suggest that leukotriene sulfones act as agonists at cysteinyl leukotriene (CysLT) receptors. The contractile responses induced by the sulfones of LTC4, LTD4, and LTE4 in guinea pig tracheal preparations were partially reversed by FPL-55712, a known CysLT receptor antagonist. nih.gov Similarly, the bronchoconstriction induced by LTF4 in vivo was blocked by FPL-55712, and this compound is reported to have a qualitatively similar, though less potent, profile. nih.gov

These findings from functional assays indicate that this compound exhibits agonist activity. However, direct receptor binding studies for this compound are not extensively detailed in the available literature. It has been noted that the parent compound, LTF4, which lacks the glycine (B1666218) residue of LTD4, binds very weakly, if at all, to CysLT receptors. researchgate.net This suggests that the agonist activity of LTF4 and its sulfone derivative may be mediated through weak receptor interactions or potentially different receptor subtypes than those with high affinity for LTC4 and LTD4.

In Vivo Preclinical Models

In vivo studies in animal models have further characterized the pro-inflammatory and bronchopulmonary effects of this compound.

The available preclinical data indicate that this compound possesses pro-inflammatory properties rather than anti-inflammatory efficacy. Its documented effects, such as inducing bronchoconstriction and increasing vascular permeability, are hallmarks of an inflammatory response. nih.govnih.gov While some literature has anecdotally referred to the biological activities of LTF4 and this compound as having an "anti-inflammatory nature," this statement appears to be a misinterpretation of the primary research, which consistently demonstrates pro-inflammatory actions. nih.govaustinpublishinggroup.com Dedicated studies using established animal models of inflammation to assess any potential anti-inflammatory efficacy of this compound are not present in the reviewed literature.

In vivo experiments in anesthetized guinea pigs have demonstrated that leukotriene sulfones are potent bronchoconstrictors. Intravenous administration of the sulfones of LTD4, LTE4, and, to a lesser extent, LTC4, resulted in dose-dependent increases in pulmonary inflation pressure, an indicator of bronchoconstriction. nih.gov This effect was antagonized by both FPL-55712 and indomethacin. nih.gov As a less potent analog, this compound also induces bronchoconstriction when administered intravenously to guinea pigs, an effect that is 2 to 5 times weaker than that of LTF4. nih.gov

This compound has also been shown to affect vascular permeability. When injected into guinea pig skin in the presence of Prostaglandin E2 (PGE2), both LTF4 and this compound induced changes in vascular permeability. nih.govnih.gov In this assay, LTF4 and this compound were found to be equipotent. nih.govnih.gov

Table 2: Relative Potency of Leukotrienes and Their Sulfones in Inducing Cutaneous Vascular Permeability in Guinea Pigs

| Compound | Relative Potency | Reference |

|---|---|---|

| LTE4 sulfone | Most Potent | nih.govnih.gov |

| LTD4 | ||

| LTD4 sulfone | ||

| LTE4 | Intermediate Potency | nih.govnih.gov |

| LTF4 | Least Potent | nih.govnih.gov |

| This compound |

The table reflects the rank order of potency: (LTE4 sulfone = LTD4 = LTD4 sulfone) > LTE4 > (LTF4 = this compound).

Advanced Analytical Chemistry for Detection and Quantification

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a pivotal technique for the analysis of Ltf4 sulfone, offering high sensitivity and the ability to elucidate structural details. nih.gov When coupled with liquid chromatography, it becomes a powerful tool for both identification and quantification. nih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule with high confidence. nih.gov For this compound, LC-HRMS is employed to distinguish it from other structurally similar lipids and metabolites. By measuring the mass of the molecular ion with high precision (typically within 5 ppm), a unique elemental formula can be assigned. nih.gov This technique is indispensable in metabolomics studies for identifying unknown compounds in biological samples.

Table 1: Hypothetical High-Resolution Mass Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Elemental Formula | C₂₀H₃₂O₅S | The expected elemental composition of this compound. |

| Theoretical Exact Mass | 384.1970 | The calculated monoisotopic mass based on the elemental formula. |

| Observed m/z | 384.1965 | A hypothetical measured mass-to-charge ratio from an HRMS instrument. |

| Mass Accuracy | -1.3 ppm | The deviation of the observed mass from the theoretical mass, confirming the elemental composition. |

This interactive table illustrates how high-resolution mass data can confirm the elemental formula of this compound.

Tandem mass spectrometry (MS/MS) is used to generate structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For sulfone-containing compounds, MS/MS experiments can reveal characteristic fragmentation patterns that act as diagnostic markers. The sulfone group (R-SO₂-R') can undergo specific cleavages under collision-induced dissociation (CID). A common fragmentation pathway for sulfones involves the neutral loss of sulfur dioxide (SO₂), which corresponds to a mass loss of approximately 64 Da. nih.gov The fragmentation pattern of the remaining carbon skeleton provides further details to confirm the identity of the specific leukotriene backbone. This approach has been used to investigate the fragmentation of various sulfonamides and sulfated steroids, providing a basis for understanding the behavior of this compound. nih.govnih.gov

Table 2: Predicted Diagnostic MS/MS Fragments for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Implied Structure |

|---|---|---|---|

| 385.2 [M+H]⁺ | 321.2 | 64.0 (SO₂) | Loss of the sulfone group as sulfur dioxide. |

| 385.2 [M+H]⁺ | 367.2 | 18.0 (H₂O) | Loss of a water molecule from a hydroxyl group. |

This interactive table shows potential diagnostic fragments that could be observed in an MS/MS experiment for this compound, aiding in its structural confirmation.

Isotope dilution mass spectrometry is the gold standard for accurate quantification of molecules in complex samples. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound) to the sample as an internal standard. nih.gov The labeled standard is chemically identical to the endogenous analyte and co-elutes during chromatography, but it is distinguishable by its higher mass in the mass spectrometer. nih.gov By measuring the ratio of the signal intensity of the native analyte to the labeled standard, a precise and accurate concentration can be determined, correcting for variations in sample preparation and instrument response. This technique has been successfully applied to quantify various sulfur-containing compounds. nih.govresearchgate.net

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from a multitude of other compounds present in biological extracts before mass spectrometric analysis. This separation reduces matrix effects and allows for unambiguous detection.

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the predominant technique for analyzing lipids like this compound. hplc.eu Reversed-phase (RP) HPLC is typically employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov A gradient elution, commonly using a mixture of water (often with a small amount of acid like formic acid for better ionization) and an organic solvent such as acetonitrile (B52724) or methanol, allows for the effective separation of lipids based on their polarity. sielc.com The retention time of this compound under specific HPLC conditions serves as an additional identifier, while the area under the chromatographic peak is used for quantification. sigmaaldrich.com Ultra-high-performance liquid chromatography (UPLC) offers faster analysis times and improved resolution compared to traditional HPLC by using columns with smaller particles. hplc.euscience.gov

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; acid aids in protonation for positive ion mode MS. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component of the mobile phase for eluting nonpolar compounds. |

| Flow Rate | 0.3 mL/min | Standard flow rate for analytical LC-MS. |

| Gradient | 30% B to 95% B over 10 min | Gradually increases the organic content to elute compounds with increasing hydrophobicity. |

| Detection | Mass Spectrometry (MS) | Provides sensitive and selective detection and quantification. |

This interactive table outlines a typical set of starting conditions for the separation of this compound using reversed-phase HPLC.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com However, this compound, like many other lipids, is non-volatile due to its polar functional groups (carboxylic acid, hydroxyl) and high molecular weight. Therefore, direct analysis by GC-MS is not feasible. To make it suitable for GC-MS, this compound must first undergo a derivatization process to convert its polar groups into more volatile and thermally stable ones. nih.gov A common method is trimethylsilylation, which converts hydroxyl (-OH) and carboxylic acid (-COOH) groups into trimethylsilyl (B98337) (-O-Si(CH₃)₃) ethers and esters, respectively. Following derivatization, the volatile this compound derivative can be separated by GC and detected by MS. doi.org It is important to note that the high temperatures of the GC injection port can sometimes cause degradation of sulfated or sulfone-containing compounds. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sulfur dioxide |

| Acetonitrile |

| Methanol |

Method Validation and Performance Criteria in Biological Matrices

The quantification of lipid mediators like this compound in biological matrices such as plasma, urine, or tissue homogenates presents significant analytical challenges. nih.gov These molecules are often present at very low concentrations and exist within a complex mixture of structurally similar endogenous compounds. nih.govnih.gov Consequently, the development and validation of highly sensitive, specific, and reproducible analytical methods are paramount for obtaining reliable and meaningful data in a research setting. nih.gov The gold standard for the quantification of eicosanoids, including leukotrienes, is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity. nih.govcreative-proteomics.com

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. mdpi.com For the analysis of endogenous molecules like this compound, this process involves careful evaluation of several key parameters to ensure the accuracy and precision of the results. nih.gov Given the endogenous presence of the analyte, strategies such as the use of a surrogate matrix or a surrogate analyte are often employed for calibration and quality control. nih.gove-b-f.eu

Sensitivity, Specificity, and Reproducibility in Research Settings

Sensitivity:

Sensitivity in the context of bioanalytical method validation refers to the ability of the method to reliably detect and quantify the lowest concentration of the analyte in the sample. This is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For lipid mediators, which often play potent biological roles at picomolar to nanomolar concentrations, achieving a low LLOQ is crucial. nih.gov

While specific data for this compound is not available, studies on other leukotrienes demonstrate the high sensitivity that can be achieved with modern LC-MS/MS methods. For instance, a method developed for leukotriene B4 (LTB4) in human plasma reported an LLOQ of 1.0 pg/mL. nih.gov Another validated method for leukotriene E4 (LTE4) in urine achieved a linear range of 31–3020 pg/mL. nih.gov The sensitivity of an assay for LTB4 using a Xevo™ MRT QTof system reached a limit of detection (LOD) of less than 0.05 ng/mL and an LLOQ of 0.1 ng/mL.

Interactive Data Table: Illustrative Sensitivity of Leukotriene Analysis

| Analyte | Matrix | LLOQ (pg/mL) | Analytical Technique |

| Leukotriene B4 | Human Plasma | 1.0 | LC-MS/MS |

| Leukotriene E4 | Urine | 31 | LC-MS/MS |

| Various Leukotrienes | General | 5 | UHPLC-MS/MS |

Specificity:

Specificity is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, components in the sample matrix. nih.gov This is particularly critical for leukotrienes, as they are part of a large family of structurally related eicosanoids. nih.gov Isomers and metabolites with similar structures can interfere with the accurate quantification of the target analyte.

High-performance liquid chromatography (HPLC) provides the initial separation of the analyte from other components in the sample. The high selectivity of tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, is then used to further ensure specificity. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is then monitored for quantification. This highly specific detection minimizes the impact of matrix effects and cross-reactivity from other structurally similar molecules. nih.gov For example, a study on urinary LTE4 demonstrated 84% specificity for systemic mastocytosis. nih.gov

Reproducibility:

Reproducibility refers to the closeness of agreement between the results of measurements of the same analyte carried out under changed conditions of measurement. In the context of bioanalytical method validation, this is often assessed through intra- and inter-assay precision. Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Intra-assay precision (within-run precision) is determined by analyzing replicate quality control (QC) samples at different concentrations within the same analytical run.

Inter-assay precision (between-run precision) is determined by analyzing the same QC samples on different days.

For bioanalytical methods, an RSD of ≤15% is generally considered acceptable, except at the LLOQ, where it can be ≤20%. nih.gov A highly sensitive and specific LC-MS/MS method for LTB4 in human plasma reported within-batch precision of <16% RSD and between-batch precision of <13% RSD. nih.gov Another service for leukotriene analysis reported batch-to-batch consistency with a CV maintained below 10% across inter- and intra-assay replicates.

Interactive Data Table: Illustrative Reproducibility of Leukotriene Analysis

| Analyte | Matrix | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) |

| Leukotriene B4 | Human Plasma | <16 | <13 |

| Pranlukast and its metabolites | Human Plasma | <12 | <12 |

| General Leukotrienes | Various | <10 | <10 |

Future Directions and Emerging Research Avenues

The study of Leukotriene F4 (LTF4) sulfone and its role in biological systems is an evolving field. While much of the initial research focused on its basic synthesis and activity, current and future investigations are poised to delve deeper into its therapeutic potential and utility as a research tool. These new directions leverage cutting-edge technologies and integrative scientific approaches to unlock the full potential of this unique lipid mediator.

Q & A

Q. How does this compound’s allelopathic potency compare to structurally analogous compounds?

- Methodological Answer : Perform molecular docking studies to compare binding affinities with target receptors (e.g., auxin transporters). Pair this with empirical bioassays using compounds like vanillin or ferulic acid under identical conditions . Report IC₅₀ ratios and synergism/antagonism indices .

Q. What computational models predict this compound’s environmental fate and degradation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.